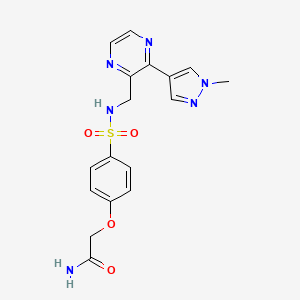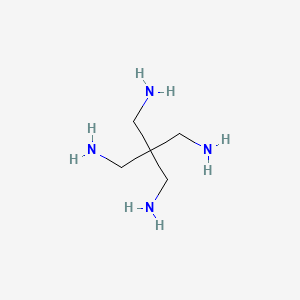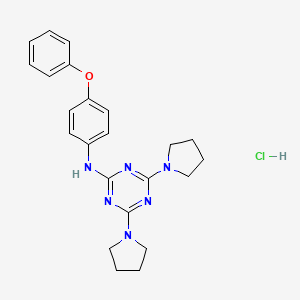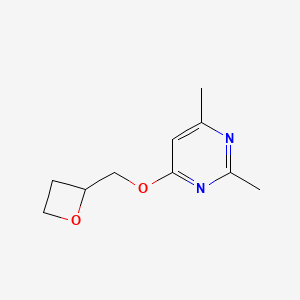
5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms. This piperazine ring is further attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a piperazine ring, and a pyrimidine ring. These rings are connected in a specific arrangement, which contributes to the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to develop treatments for human diseases . Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to non-planarity . This compound could be investigated for its potential as a lead structure in drug discovery, particularly for diseases where pyrrolidine derivatives have shown efficacy.
Enhancing Monoclonal Antibody Production
In biotechnological applications, derivatives of pyrrolidine have been shown to improve monoclonal antibody production in Chinese hamster ovary cells . The compound’s structure could be analyzed for its effects on cell growth, glucose uptake rate, and intracellular adenosine triphosphate levels during antibody production .
Structural Biology and Protein Interaction Studies
Due to the stereogenicity of the pyrrolidine ring’s carbons, different stereoisomers of this compound can bind to enantioselective proteins in unique ways . This property makes it valuable for studying protein interactions and understanding the structure-activity relationship (SAR) in a biological context.
Synthetic Chemistry Research
The synthesis of this compound involves complex reactions that can be studied to improve synthetic methodologies. It offers insights into ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
ADME/Tox Profiling
The introduction of heteroatomic fragments like those in this compound is crucial for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates . This compound could serve as a model to study how different substitutions affect these properties.
Eigenschaften
IUPAC Name |
5-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16-4-3-13(20-16)17(25)23-9-7-22(8-10-23)15-11-14(18-12-19-15)21-5-1-2-6-21/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHNBJXJUOVNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)
![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)


![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)
![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)
